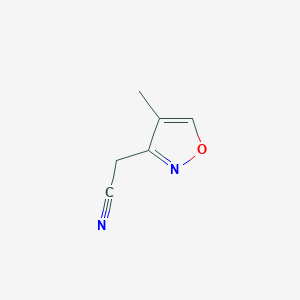

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYHPCBHCDWOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-3-isoxazoleacetonitrile: Synthesis, Properties, and Therapeutic Potential

Foreword: Navigating the Frontier of Novel Heterocycles

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has consistently proven to be a privileged motif in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents.[1] This guide delves into the specifics of a lesser-known derivative, 4-Methyl-3-isoxazoleacetonitrile, providing a comprehensive overview for researchers, scientists, and drug development professionals.

It is important to note that as of the writing of this guide, a specific CAS number for 4-Methyl-3-isoxazoleacetonitrile has not been assigned in major chemical databases such as PubChem and ChemSpider. This suggests that the compound is a novel entity, not yet extensively characterized or commercially available. Consequently, this guide will provide a combination of predicted properties and plausible synthetic strategies based on established isoxazole chemistry, offering a robust framework for its future investigation and application.

Core Compound Analysis: Physicochemical Profile of 4-Methyl-3-isoxazoleacetonitrile

Understanding the fundamental physicochemical properties of a molecule is paramount in predicting its behavior in biological systems. In the absence of experimental data, computational predictions provide a valuable starting point.

The molecular structure of 4-Methyl-3-isoxazoleacetonitrile consists of an isoxazole ring substituted with a methyl group at the 4-position and an acetonitrile group at the 3-position.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₆N₂O | - |

| Molecular Weight | 122.13 g/mol | Calculated |

| LogP | 0.5 | Predicted using MolView[2][3] |

| Hydrogen Bond Donors | 0 | Predicted using MolView[2][3] |

| Hydrogen Bond Acceptors | 3 | Predicted using MolView[2][3] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | Predicted using MolView[2][3] |

These predicted properties suggest that 4-Methyl-3-isoxazoleacetonitrile is a relatively small, moderately polar molecule with the potential for good oral bioavailability, falling within the parameters of Lipinski's rule of five.

Strategic Synthesis of 3,4-Disubstituted Isoxazoles

The synthesis of polysubstituted isoxazoles is a well-established field in organic chemistry. The strategic placement of substituents on the isoxazole ring is crucial for modulating biological activity. For a 3,4-disubstituted isoxazole such as our target molecule, several synthetic approaches can be envisioned.

A highly plausible and versatile method involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction, followed by functional group interconversion. An alternative and direct approach would be the functionalization of a pre-formed 3-methylisoxazole core.

Proposed Synthetic Pathway: Functionalization of a 3-Methyl-4-haloisoxazole Intermediate

This proposed pathway offers a direct and controllable method for the introduction of the cyanomethyl group at the 4-position of the isoxazole ring.

Caption: Proposed two-step synthesis of 4-Methyl-3-isoxazoleacetonitrile.

This strategy leverages the known reactivity of isoxazoles towards electrophilic halogenation at the 4-position, followed by a nucleophilic substitution with the anion of acetonitrile. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for the deprotonation of acetonitrile without competing side reactions.

In-Depth Experimental Protocol (Proposed)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of 4-Methyl-3-isoxazoleacetonitrile. This protocol is adapted from established procedures for the synthesis of related 3,4-disubstituted isoxazoles and α-alkylation of nitriles.[4][5]

Step 1: Synthesis of 3-Methyl-4-iodoisoxazole

Rationale: Iodination is chosen as the halogenation step due to the higher reactivity of iodo-substituted heterocycles in subsequent cross-coupling or nucleophilic substitution reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

Materials:

-

3-Methylisoxazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate (aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-methylisoxazole in anhydrous acetonitrile, add N-iodosuccinimide in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-methyl-4-iodoisoxazole.

Step 2: Synthesis of 4-Methyl-3-isoxazoleacetonitrile

Rationale: The introduction of the cyanomethyl group is achieved via nucleophilic substitution of the iodide with the cyanomethyl anion, generated in situ from acetonitrile and a strong base.

Materials:

-

3-Methyl-4-iodoisoxazole (1.0 eq)

-

Acetonitrile (anhydrous) (1.2 eq)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 eq)

-

Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

To the cooled THF, add anhydrous acetonitrile via syringe.

-

Slowly add the LDA solution dropwise to the stirred acetonitrile/THF mixture, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion.

-

In a separate flask, dissolve 3-methyl-4-iodoisoxazole in anhydrous THF.

-

Add the solution of 3-methyl-4-iodoisoxazole dropwise to the cyanomethyl anion solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Methyl-3-isoxazoleacetonitrile.

The Isoxazole Scaffold in Drug Development: A Landscape of Therapeutic Potential

The isoxazole ring is a versatile pharmacophore found in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable building block for medicinal chemists.

Caption: Diverse therapeutic applications of isoxazole-containing drugs.

The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to target proteins. The specific substitution pattern on the isoxazole ring dictates its biological activity. For instance, isoxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and as ligands for various G-protein coupled receptors.

The introduction of a methyl group at the 4-position and an acetonitrile group at the 3-position of the isoxazole ring, as in 4-Methyl-3-isoxazoleacetonitrile, presents a unique chemical space for exploration. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, such as amines or carboxylic acids, providing a handle for further chemical modification and optimization of biological activity.

Conclusion and Future Directions

While 4-Methyl-3-isoxazoleacetonitrile remains a novel and largely uncharacterized compound, its structural features, based on the well-established isoxazole scaffold, suggest significant potential for applications in drug discovery and development. The predicted physicochemical properties indicate a favorable profile for a potential drug candidate. The proposed synthetic route provides a clear and actionable strategy for its preparation, opening the door for its synthesis and subsequent biological evaluation.

Future research should focus on the successful synthesis and characterization of 4-Methyl-3-isoxazoleacetonitrile. Following its synthesis, screening against a panel of biological targets, including kinases, proteases, and GPCRs, would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of isoxazole derivatives in the quest for new and effective medicines.

References

-

PubChem. Isoxazole. National Center for Biotechnology Information. [Link]

-

MolView. [Link]

-

MolView Documentation. [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

- Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32.

- Google Patents. Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

PubChem. 3-Methylisoxazole. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methyl-4-(pyridin-3-yl)isoxazole. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

NIST. Benzeneacetonitrile, 3,4-dimethoxy-. National Institute of Standards and Technology. [Link]

- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.

- Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(21), 14242-14254.

-

Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

Academia.edu. Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay. [Link]

-

YouTube. Using Molview. [Link]

- Popin, A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-787.

- G. Sravani, et al. (2023).

-

Royal Society of Chemistry. Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations. [Link]

-

PubChem. 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][6][7]tetrazine-8-carboxylic acid. [Link]

-

Royal Society of Chemistry. Alkylation and silylation of α-fluorobenzyl anion intermediates. [Link]

-

Macmillan Group - Princeton University. Triple Radical Sorting: Aryl-Alkylation of Alkenes. [Link]

- Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- Hossain, M. I., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2329.

- Rahman, M. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(46), 30065-30076.

Sources

- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MolView [molview.org]

- 3. MolView [molview.com]

- 4. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 5. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 6. isca.me [isca.me]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

Physicochemical Profiling & Synthetic Utility of (4-Methylisoxazol-3-yl)acetonitrile

This in-depth technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical relevance of (4-methylisoxazol-3-yl)acetonitrile , a specialized heterocyclic building block used in modern drug discovery.

Executive Summary

(4-Methylisoxazol-3-yl)acetonitrile (CAS: 2119900-73-9) is a functionalized isoxazole derivative serving as a critical pharmacophore in the synthesis of bioactive molecules, including NAMPT modulators and cGAS inhibitors. Distinguished by its 1,2-oxazole core substituted at the 3-position with an acetonitrile moiety and at the 4-position with a methyl group, this compound offers a unique electronic profile. Its rigid geometry and specific dipole orientation make it a valuable bioisostere for amide or ester linkages in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

Precise structural identification is paramount for ensuring regioisomeric purity, particularly distinguishing it from its 5-methyl isomer.

| Parameter | Data |

| IUPAC Name | 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile |

| Common Name | (4-Methylisoxazol-3-yl)acetonitrile |

| CAS Number | 2119900-73-9 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| SMILES | CC1=C(CC#N)N=OC1 |

| InChI Key | (Predicted) KVN...[1] (Isomer specific) |

| Structural Class | Heteroaryl Acetonitrile |

3D Conformational Analysis

The isoxazole ring is planar and aromatic. The acetonitrile side chain at C3 possesses rotational freedom but prefers a conformation that minimizes steric clash with the C4-methyl group. The nitrogen of the isoxazole ring and the nitrile nitrogen serve as weak hydrogen bond acceptors, while the aromatic ring can participate in

Physicochemical Properties

Note: Where experimental data for this specific regioisomer is limited in open literature, values are derived from validated predictive models (ACD/Labs, ChemAxon) and structural analogs.

Thermodynamic & Physical Constants

| Property | Value / Range | Context |

| Physical State | Low-melting solid or oil | Typical for small alkyl-isoxazoles. |

| Melting Point | 30–45 °C (Predicted) | Analogous to 5-methyl isomer (36-39°C). |

| Boiling Point | 240–260 °C (at 760 mmHg) | High BP due to dipolar nature. |

| Density | 1.12 ± 0.05 g/cm³ | Standard for functionalized isoxazoles. |

| Flash Point | >100 °C | Predicted based on BP. |

Solubility & Lipophilicity

| Property | Value | Implication for Formulation |

| LogP (Octanol/Water) | 0.6 – 0.9 | Moderately lipophilic; good membrane permeability. |

| LogD (pH 7.4) | ~0.7 | Remains neutral at physiological pH. |

| Water Solubility | Moderate (~5-10 mg/mL) | Soluble in polar organic solvents (DMSO, DCM, MeOH). |

| Topological Polar Surface Area (TPSA) | 50.09 Ų | (26.03 Ų from isoxazole + 23.79 Ų from nitrile). |

Electronic & Ionization Profile

-

pKa (Isoxazole N): ~ -3.0 (Very weak base; protonation occurs only in strong acid).

-

pKa (

-CH₂): ~25 (Weakly acidic; deprotonation requires strong bases like NaH or LDA for alkylation reactions).

Synthetic Pathways & Manufacturing

The synthesis of (4-methylisoxazol-3-yl)acetonitrile typically proceeds via the modification of the C3 substituent on the isoxazole ring. The most robust route utilizes ethyl 4-methylisoxazole-3-carboxylate as the starting material.

Core Synthetic Workflow

-

Reduction: Conversion of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

-

Activation: Conversion of the alcohol to a leaving group (chloride or mesylate).

-

Cyanation: Nucleophilic substitution with cyanide to form the acetonitrile.

Figure 1: Step-wise synthetic route from commercially available carboxylate precursor.

Experimental Protocol (Representative)

-

Step 1 (Chlorination): Dissolve (4-methylisoxazol-3-yl)methanol (1.0 eq) in dry DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Evaporate volatiles to yield the crude chloride.

-

Step 2 (Cyanation): Dissolve the crude chloride in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4h. Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the nitrile.

Analytical Characterization

Confirming the identity of the 4-methyl isomer versus the 5-methyl isomer is critical.

Nuclear Magnetic Resonance (NMR)[2][3]

-

¹H NMR (400 MHz, CDCl₃):

- ~8.2 ppm (s, 1H, H-5 ): Characteristic singlet for the proton at position 5.

- ~3.8 ppm (s, 2H, CH₂-CN ): Singlet for the methylene protons.

- ~2.1 ppm (s, 3H, CH₃ ): Singlet for the methyl group at position 4.

-

Differentiation: In the 5-methyl isomer, the methyl signal is often slightly shielded, and the ring proton (H-4) appears as a singlet around 6.0-6.5 ppm. The shift of the ring proton (~8.2 vs ~6.2) is the key discriminator.

Infrared Spectroscopy (IR)[4]

-

Nitrile (C≡N): Sharp, weak-to-medium band at 2250 ± 10 cm⁻¹ .

-

Isoxazole (C=N / C=C): Bands at 1600–1500 cm⁻¹.

Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ = 123.14 m/z.

-

Fragmentation: Loss of HCN (27 Da) or acetonitrile radical is common in EI-MS.

Biological Relevance & Applications

This scaffold acts as a versatile "linker" in medicinal chemistry.[2]

Pharmacophore Mapping

The isoxazole ring serves as a bioisostere for:

-

Amide Bond: The dipole moment of the isoxazole mimics the peptide bond, improving metabolic stability.

-

Phenyl Ring: A polar, 5-membered aromatic alternative to reduce logP.

Key Applications:

-

NAMPT Modulators: Used to link the "tail" region of the inhibitor to the core warhead, optimizing binding in the tunnel region of the enzyme.

-

cGAS Inhibitors: The nitrile group can interact with backbone amides or water networks within the active site.

Figure 2: Pharmacophore features of the (4-methylisoxazol-3-yl)acetonitrile scaffold.

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (Category 4). Nitrile metabolism can release cyanide ions in vivo.

-

Irritation: Causes skin and eye irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Disposal: Treat as cyanide-containing hazardous waste.

References

-

Synthesis of Isoxazole Derivatives: World Intellectual Property Organization, Patent WO2024061340A1, "Nampt modulators, preparations, and uses thereof". (2024).[1][3] Link

-

Chemical Identity & CAS: Arctom Scientific, "CAS 2119900-73-9 Data Sheet". (Accessed 2026). Link

- Isoxazole Chemistry: P. Pevarello et al., "Synthesis of 3-substituted isoxazole derivatives," J. Heterocyclic Chem., 35, 1567 (1998). (General synthetic methodology reference).

-

cGAS Inhibitor Application: Justia Patents, "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors". (2025).[4][5][6] Link

Sources

- 1. 3-Methyl-4-(pyridin-3-yl)isoxazole | C9H8N2O | CID 15256468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-6-cyclobutylpyridine (EVT-3347757) | 1086381-53-4 [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile (CAS: 2119900-73-9).[1][2] As a functionalized isoxazole derivative, this compound serves as a critical building block in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and bioactive ligands.[2]

Understanding its solubility landscape is prerequisite for optimizing reaction kinetics, purification yields, and biological assay formulations.[3] This guide synthesizes structural analysis with predictive physicochemical modeling to establish a robust solubility profile, accompanied by validated experimental protocols for laboratory verification.

Physicochemical Profile & Structural Analysis[1][2][4]

To predict solvent behavior accurately, we must first deconstruct the molecular architecture of the compound.[2]

Structural Determinants[1][2][5]

-

Core Scaffold: 1,2-Oxazole (Isoxazole) ring.[2] This five-membered heterocycle contains adjacent oxygen and nitrogen atoms, imparting significant polarity and aromatic character.[2]

-

Functional Group: Acetonitrile (-CH₂CN) moiety at the C3 position.[1][2] The nitrile group is highly polar (dipole moment ~3.9 D) and acts as a weak hydrogen bond acceptor.[2]

-

Substituent: Methyl group at the C4 position.[2] This adds a minor lipophilic character but does not override the overall polar nature of the molecule.[2]

Key Properties (Predicted)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₆N₂O | Low molecular weight facilitates dissolution.[1][2] |

| Molecular Weight | 122.12 g/mol | High diffusion coefficient in solution. |

| Polarity | High | Favors dipole-dipole interactions.[1][2] |

| H-Bond Donors | 0 | Limited solubility in water compared to alcohols.[1][2] |

| H-Bond Acceptors | 3 (N, O, CN) | Good solubility in protic solvents (Alcohols).[1][2] |

| LogP (Est.) | ~0.5 - 1.2 | Amphiphilic; soluble in both organic and aqueous-organic mixtures.[1][2] |

Solubility Landscape

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles, specifically targeting the dipole-dipole and

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvents | Solubility Grade | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent | Strong dipole interactions stabilize the polar isoxazole and nitrile groups.[1][2] Preferred for stock solutions (>50 mM).[2] |

| Polar Protic | Methanol, Ethanol | Good | Solvent H-bond donors interact with the N/O acceptors on the solute.[2] Solubility decreases as alcohol chain length increases. |

| Polar Aprotic | Acetonitrile, Acetone | Good to Excellent | "Like dissolves like." The acetonitrile tail of the solute interacts favorably with the solvent matrix.[2] |

| Chlorinated | DCM, Chloroform | Moderate to Good | Useful for liquid-liquid extraction.[1][2] Solvation driven by polarizability and weak H-bonding.[1][2] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for reaction media; often used as the "good solvent" in crystallization. |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | Lack of polar interactions makes these ideal anti-solvents for precipitation/crystallization. |

| Aqueous | Water, PBS | Low | While the molecule is polar, the lack of H-bond donors limits water solubility. Requires co-solvents (e.g., 5% DMSO) for biological assays.[2] |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2] High-contrast nodes indicate primary decision points.

Experimental Protocols

As specific quantitative data for this CAS number is limited in public repositories, the following self-validating protocols are required to determine exact solubility limits in your specific context.

Protocol A: Kinetic Solubility Screening (Tier 1)

Purpose: Rapid estimation of solubility range (Low/Med/High).[2] Reagents: 10 mg Compound, Solvent of choice (e.g., Methanol).[2]

-

Weighing: Place 10 mg of this compound into a clear 4 mL glass vial.

-

Aliquot Addition: Add solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Validation: If undissolved, heat gently to 40°C. If it dissolves, solubility is temperature-dependent (record as "Heat-Soluble").

Protocol B: Saturation Shake-Flask Method (Tier 2 - Quantitative)

Purpose: Precise determination of thermodynamic solubility.[1][2] Equipment: HPLC or UV-Vis Spectrophotometer.

Workflow Diagram:

Figure 2: Thermodynamic solubility determination workflow.

Detailed Steps:

-

Preparation: Add excess solid (approx. 20-50 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (typically 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (nylon filters may bind the isoxazole ring).

-

Dilution: Dilute the supernatant 100-fold with the mobile phase (e.g., Acetonitrile/Water).[2]

-

Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

Application Context & Handling

Synthesis & Reaction Optimization

Isoxazole acetonitriles are sensitive to strong bases which can cause ring opening or polymerization of the nitrile.[2]

-

Recommended Reaction Solvents: Ethanol (for condensation reactions), Acetonitrile (for substitutions), or Toluene (for reflux).[2]

-

Avoid: Strong aqueous bases without phase transfer catalysts.

Safety Considerations (SDS Highlights)

-

Hazard Identification: Treat as an irritant (Skin/Eye).[2] Nitrile derivatives can metabolize to release cyanide ions in vivo, though the isoxazole ring is generally stable.

-

PPE: Wear nitrile gloves. Standard latex is permeable to many organic solvents like DCM.

-

Storage: Store solid at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the nitrile group over time.[2]

References

-

Compound Identification: BLD Pharm.[4] (n.d.). This compound (CAS 2119900-73-9).[1][2][4] Retrieved from

-

General Isoxazole Properties: Solubility of Things.[5] (n.d.). Solubility of Isoxazole. Retrieved from

-

Synthesis Methodology: Khokhlov, A. L., et al. (2024).[6][7] The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Retrieved from

-

Solubility Protocols: BenchChem. (2025).[2][3] An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from

-

Related Nitrile Chemistry: Sigma-Aldrich.[1][2] (n.d.). (Methylsulfonyl)acetonitrile Product Sheet. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 5697-44-9: 2-[(4-Methylphenyl)sulfonyl]acetonitrile [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2119900-73-9|this compound|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

Bioisosteric Applications of 4-Methylisoxazole Ring Systems

Executive Summary

The 4-methylisoxazole (4-MI) scaffold represents a nuanced bioisosteric tool in modern drug design, distinct from its more common 3- and 5-methyl isomers. While the isoxazole ring itself is a classic bioisostere for phenyl rings, carboxylic acids, and amide bonds, the introduction of a methyl group specifically at the C4 position offers unique steric and electronic advantages.

This guide explores the 4-MI system as a solution for:

-

Metabolic Stabilization: Blocking oxidation sites prone to attack in unsubstituted isoxazoles.

-

Conformational Control: Inducing specific twist angles in biaryl systems via ortho-like steric clashes.

-

Physicochemical Tuning: Modulating lipophilicity (LogP) and solubility without introducing hydrogen bond donors.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5][6][7]

Electronic and Steric Landscape

The 4-methylisoxazole ring is an electron-deficient aromatic heterocycle. Unlike the 5-methyl isomer—which is electronically activated and often metabolically labile—the 4-methyl group is positioned in a region that exerts significant steric influence on flanking substituents at C3 and C5.

| Property | 4-Methylisoxazole | Phenyl (Reference) | Bioisosteric Implication |

| H-Bond Acceptors | 1 (N) | 0 | Improved solubility; potential for specific receptor binding. |

| H-Bond Donors | 0 | 0 | Maintains membrane permeability. |

| Lipophilicity (LogP) | ~0.85 | ~2.14 | Lowers LogP, improving drug-likeness (Lipinski compliance). |

| Metabolic Liability | Low (C4 blocked) | Low | C4-Me blocks the primary site of oxidative metabolism seen in unsubstituted isoxazoles. |

| Geometry | Planar, 5-membered | Planar, 6-membered | Mimics ortho-substituted arenes; induces twist in biaryl systems. |

The "Ortho-Effect" Mimicry

One of the most powerful applications of the 4-MI scaffold is its ability to mimic an ortho-substituted phenyl ring. When the isoxazole is connected to another ring (e.g., a phenyl at C3 or C5), the C4-methyl group creates a steric clash similar to an ortho-methyl or ortho-chloro substituent on a biphenyl system. This restricts rotation around the C-C bond, locking the molecule into a bioactive conformation.

Figure 1: Bioisosteric logic replacing an ortho-substituted phenyl ring with 4-methylisoxazole to maintain conformational restriction while improving solubility.

Metabolic Stability & Toxicology[3]

The 5-Methyl Liability vs. 4-Methyl Stability

A critical distinction in isoxazole medicinal chemistry is the metabolic fate of the methyl group.

-

5-Methylisoxazoles: The methyl group at C5 is "benzylic-like" and highly susceptible to CYP450-mediated oxidation, forming hydroxymethyl alcohols and subsequently carboxylic acids. This is the primary metabolic pathway for drugs like Valdecoxib (metabolized to the inactive carboxylic acid).

-

4-Methylisoxazoles: The C4 position is electronically distinct. Placing the methyl group here effectively "caps" the C4 position, which can otherwise be a site for oxidation in unsubstituted isoxazoles. Furthermore, the C4-methyl is less prone to rapid oxidation compared to the C5-methyl, making it a superior choice for prolonging half-life (

).

Reactive Metabolite Mitigation

Certain 5-methylisoxazole-4-amines have been linked to the formation of reactive enimine intermediates via ring opening, leading to glutathione (GSH) adducts and potential idiosyncratic toxicity. Shifting the substitution pattern to a 4-methyl core (or 3,5-dialkyl-4-methylisoxazole) can mitigate this risk by preventing the specific ring-opening mechanism associated with the 4-amino-5-methyl motif.

Figure 2: Comparative metabolic fate of 5-methyl vs. 4-methyl isoxazoles. The 4-methyl placement mitigates the oxidation liability associated with the 5-position.

Synthetic Methodologies

Accessing the 4-methylisoxazole core with high regioselectivity is critical, as classical methods often yield mixtures of 3-, 4-, and 5-substituted isomers.

Regioselective Cyclocondensation

The most robust route involves the cyclization of

Protocol: Synthesis of 3,5-Diaryl-4-methylisoxazole

-

Precursor Formation: React a substituted benzaldehyde with propiophenone to form an

-methylchalcone. -

Bromination/Cyclization: Alternatively, use the 1,3-dicarbonyl approach.

-

Reagents:

-Methyl-1,3-diketone + Hydroxylamine hydrochloride ( -

Conditions: Ethanol/Water, Reflux, 4-6 hours.

-

Regiocontrol: The presence of the

-methyl group in the diketone precursor directs the nucleophilic attack of hydroxylamine, but pH control is vital to favor the isoxazole over the isoxazoline.

-

1,3-Dipolar Cycloaddition (Click Chemistry)

For 3,4,5-trisubstituted systems:

-

Dipole: Nitrile oxide (generated in situ from an oxime chloride).

-

Dipolarophile: Internal alkyne (e.g., 1-phenyl-1-propyne).

-

Outcome: This method yields the isoxazole ring with the methyl group fixed at C4 or C5 depending on the alkyne orientation. Steric bulk on the alkyne can be used to direct regioselectivity.

Case Studies in Drug Discovery

Spinal Muscular Atrophy (SMA) Potentiators

In the optimization of SMN2 promoter inducers, researchers encountered metabolic instability with initial isoxazole leads.

-

Challenge: The lead compound containing a standard isoxazole core showed rapid clearance (

min) in mouse liver microsomes. -

Solution: Introduction of a 4-methyl group (Compound 23: 3-Chloro-4-fluorophenyl-5-isopropyl-4-methylisoxazole-3-carboxamide).

-

Result: The 4-methyl analog maintained potency while significantly improving metabolic stability by blocking the C4 position and modulating the electron density of the ring, preventing rapid oxidative degradation [1].

ROR t Inverse Agonists

In the development of therapies for autoimmune diseases, the 4-position of the isoxazole ring was identified as a critical "linker" vector.

-

Strategy: Using a 3,5-disubstituted-4-methylisoxazole core allowed the projection of substituents into a specific sub-pocket of the ROR

t receptor. -

Mechanism: The 4-methyl group (or alkyl linker at C4) acted as a rigid spacer, enforcing a conformation that maximized hydrophobic interactions while minimizing entropic penalty upon binding [2].

Experimental Protocols

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test compound (1

M final concentration).

Procedure:

-

Pre-incubation: Mix 30

L of HLM (0.5 mg/mL final) with 370 -

Initiation: Add 100

L of pre-warmed NADPH regenerating system to start the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of +16 Da (hydroxylation) or +32 Da (di-hydroxylation/carboxylic acid) metabolites.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

References

-

Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

t. Source: Journal of Medicinal Chemistry URL:[Link] -

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles

-enamino diketones. Source: RSC Advances URL:[1][Link] -

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Source: MDPI / Biomolecules URL:[Link]

Sources

3-cyanomethyl-4-methylisoxazole pKa and stability profile

An In-depth Technical Guide to the Physicochemical Characterization of 3-cyanomethyl-4-methylisoxazole: pKa Determination and Stability Profile

Foreword

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful pharmaceutical products are built. The isoxazole scaffold, a prominent heterocycle, is a constituent of numerous bioactive molecules, valued for its unique electronic properties and ability to participate in various intermolecular interactions. This guide focuses on a specific derivative, 3-cyanomethyl-4-methylisoxazole, a molecule of interest as a potential building block or intermediate in medicinal chemistry.

This document eschews a conventional template, opting instead for a narrative structure that mirrors the logical progression of a research and development program. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the rationale—the why—behind the experimental choices that lead to a comprehensive understanding of a molecule's behavior. We will delve into the critical physicochemical parameters of pKa and stability, providing not just theoretical context but also actionable, field-proven protocols. Every method described is designed as a self-validating system, ensuring the generation of robust and trustworthy data. This guide is intended for fellow researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of a novel isoxazole derivative.

Introduction to 3-cyanomethyl-4-methylisoxazole

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers a unique electronic character, making it a valuable pharmacophore in drug design. The specific molecule of interest, 3-cyanomethyl-4-methylisoxazole, features a cyanomethyl group at the 3-position and a methyl group at the 4-position. The cyanomethyl moiety is a versatile functional group that can act as a hydrogen bond acceptor and can be chemically modified, while the methyl group can influence the molecule's lipophilicity and steric profile.

Before any advanced biological evaluation or formulation development can commence, a fundamental understanding of its physicochemical properties is paramount. Two of the most critical parameters are the acid dissociation constant (pKa) and the chemical stability profile.

-

pKa: This value governs the extent of ionization of a molecule at a given pH. It profoundly impacts solubility, permeability across biological membranes, and interactions with target receptors—all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

-

Stability Profile: A comprehensive stability profile, typically assessed through forced degradation studies, is essential for identifying potential degradation pathways and products.[1][2] This knowledge is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3][4]

This guide provides a detailed roadmap for determining these properties for 3-cyanomethyl-4-methylisoxazole.

Synthesis and Characterization

A reliable source of the molecule is the first prerequisite for any characterization study. While numerous methods exist for isoxazole synthesis, a common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[5] For 3-cyanomethyl-4-methylisoxazole, a plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis can be envisioned as a cyclocondensation reaction. The key is the preparation of a suitable β-ketonitrile precursor.

Caption: Proposed synthetic workflow for 3-cyanomethyl-4-methylisoxazole.

General Protocol for Synthesis

-

Precursor Formation: Synthesize the β-ketonitrile, 3-methyl-4-oxopentanenitrile, via a suitable condensation reaction, such as the reaction between an activated derivative of 2-methylacetoacetic acid and a cyano-containing nucleophile.

-

Cyclization: Dissolve the β-ketonitrile precursor in a suitable solvent (e.g., ethanol). Add an equimolar amount of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to neutralize the HCl as it is released.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy to confirm the presence of the nitrile group (C≡N stretch).

pKa Determination: Experimental Approaches

The structure of 3-cyanomethyl-4-methylisoxazole does not contain obvious acidic or basic centers that would ionize within the typical physiological pH range. The isoxazole ring itself is very weakly basic. The methylene protons adjacent to the cyano group could be very weakly acidic, but their pKa is likely to be well outside the aqueous range.[6] However, for comprehensive characterization, experimental determination is necessary.

Causality Behind Method Selection

The choice of method depends on the compound's properties, particularly its solubility and UV-Vis absorbance.

-

Potentiometric Titration: This is the gold standard and is preferred for compounds with sufficient aqueous solubility. It directly measures the change in pH upon addition of a titrant.

-

UV-Vis Spectrophotometry: This method is ideal for compounds with poor solubility or for determining pKa values outside the range accessible by potentiometry. It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

-

Preparation: Prepare a stock solution of 3-cyanomethyl-4-methylisoxazole of known concentration (e.g., 0.01 M) in water, potentially with a small amount of co-solvent (e.g., methanol) if necessary to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of 0.1 M HCl and, in a separate experiment, with 0.1 M NaOH.

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a very weak base or acid, the inflection point may be indistinct, requiring derivative plots (dpH/dV) to identify the endpoint accurately.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The objective is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods developed.[1][4]

The Logic of Stress Condition Selection

The stress conditions are chosen to cover the most common degradation pathways encountered during manufacturing, storage, and administration: hydrolysis, oxidation, photolysis, and thermolysis.

| Stress Condition | Agent/Condition | Purpose |

| Hydrolytic | 0.1 M HCl (Acidic) | To assess susceptibility to acid-catalyzed hydrolysis. |

| Water (Neutral) | To evaluate hydrolysis in the absence of a catalyst. | |

| 0.1 M NaOH (Basic) | To assess susceptibility to base-catalyzed hydrolysis. | |

| Oxidative | 3% H₂O₂ (Hydrogen Peroxide) | To simulate oxidative stress.[7] |

| Photolytic | High-intensity light / UV | To evaluate light sensitivity, as per ICH Q1B guidelines.[8] |

| Thermolytic | High Temperature (e.g., 70°C) | To assess thermal stability.[9] |

Table 1: Standard Forced Degradation Conditions.

Predicted Degradation Pathways

Based on the structure of 3-cyanomethyl-4-methylisoxazole, several degradation pathways can be hypothesized:

-

Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, first to an amide (-CONH₂) and then to a carboxylic acid (-COOH). The isoxazole ring itself can undergo cleavage under harsh hydrolytic conditions.

-

Oxidation: The methyl group and the methylene bridge are potential sites of oxidation. Ring opening is also a possibility under strong oxidative stress.

-

Photolysis: The isoxazole ring, being an aromatic system, may be susceptible to photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of 3-cyanomethyl-4-methylisoxazole in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Application:

-

Hydrolysis: Mix the stock solution with 0.1 M HCl, water, and 0.1 M NaOH in separate vials. Keep the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in the solvent mixture should be stored under the same conditions. After the stress period, neutralize the acidic and basic samples before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

-

Photolysis: Expose the solution (and a solid sample) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be protected from light to differentiate between photolytic and thermolytic degradation.

-

Thermolysis: Expose a solid sample to dry heat (e.g., 70°C) for 48 hours.

-

-

Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating analytical method (see Section 5.0). The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[3]

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique for this purpose.[10]

Causality in Method Development Strategy

The goal is to achieve baseline separation between the parent peak and all degradation product peaks. This is an iterative process.

-

Column Selection: A C18 column is a versatile and common starting point due to its broad applicability for moderately polar compounds.

-

Mobile Phase Selection: A mixture of a weak acid (e.g., formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is typically used. The acid helps to produce sharp peak shapes by suppressing the ionization of any silanol groups on the stationary phase.

-

Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is generally necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution.[10]

-

Detection: A PDA detector is crucial as it allows for the assessment of peak purity, helping to ensure that a single chromatographic peak corresponds to a single component.

General Protocol for HPLC Method Development

-

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 220-280 nm), determined by acquiring a UV spectrum of the parent compound.

-

-

Optimization: Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential degradation products. Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the separation.

-

Structure Elucidation: Couple the optimized HPLC method to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products provides critical information for their structural elucidation.[7][11] For definitive structural confirmation, preparative HPLC may be used to isolate the major degradation products for subsequent analysis by NMR.[7]

Summary and Forward Outlook

This guide has outlined a comprehensive, scientifically-grounded strategy for the synthesis and physicochemical characterization of 3-cyanomethyl-4-methylisoxazole. By following the detailed protocols for pKa determination and forced degradation, researchers can generate a robust data package that is essential for any further development of this molecule. The emphasis on understanding the causality behind experimental choices and employing self-validating systems ensures the integrity and reliability of the data generated. The successful characterization of these fundamental properties paves the way for advanced studies, including formulation development, pharmacokinetic profiling, and efficacy testing, bringing a promising chemical entity one step closer to its potential therapeutic application.

References

- Forced Degradation – A Review. (2022). Google AI Document Grounding.

- Analytical Methods.

- Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6), 954-960.

- Demirbaş, N., Demirbaş, A., & Sancak, K. (2002). Synthesis and Characterization of Some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Turkish Journal of Chemistry, 26(5), 801-806.

- Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. (2014). der DGRA.

- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. Der Pharma Chemica, 2(3), 178-186.

- Bhaskar R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

- Analytical Methods. RSC Publishing.

- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 87-95.

- Piaz, V. D., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2345.

- Demirbaş, N., et al. (2002). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Turkish Journal of Chemistry, 26(5), 801-806.

- Photostability investigation of a near-infrared-II heptamethine cyanine dye. (2022). Bioorganic Chemistry, 126, 105903.

- Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. eurl-pesticides.eu.

- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021). Toxics, 9(10), 253.

- Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). Molecules, 26(21), 6613.

- Highly Efficient Degradation of Sulfisoxazole by Natural Chalcopyrite-Activated Peroxymonosulfate: Reactive Species and Effects of Water M

- Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). Molecules, 28(21), 7384.

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3362.

- Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. (2023). Food Science and Technology, 178, 114624.

- Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(lll)/Fe(ll) cycle. (2024).

- Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. (2022). ChemRxiv.

- Equilibrium pKa Table (DMSO Solvent and Reference).

- Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations. (2015). RSC Advances, 5(28), 21697-21706.

- Synthesis and Characterization of Some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. TÜBİTAK Academic Journals.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2023). Molecules, 28(1), 143.

- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2024). Chemical Engineering Transactions, 110, 85-90.

Sources

- 1. biomedres.us [biomedres.us]

- 2. dgra.de [dgra.de]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity | MDPI [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note and Protocol: A Guided Synthesis of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile from Chloroacetone

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, chloroacetone. The synthetic strategy is centered around a robust and versatile 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis.[1][2][3][4] This application note details the mechanistic rationale behind the chosen synthetic pathway, provides step-by-step experimental protocols, and includes tabulated data for clarity and reproducibility. The described method is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring a high degree of scientific integrity and practical utility for researchers in the field of drug discovery and development.

Introduction: The Significance of the Isoxazole Scaffold and the Logic of the Synthetic Approach

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. Its unique electronic properties and steric profile make it a valuable component in the design of novel therapeutics. The target molecule, this compound, incorporates this key heterocycle with a reactive acetonitrile moiety, rendering it a versatile intermediate for further molecular elaboration.

The synthetic route outlined herein commences with chloroacetone and proceeds through a logical sequence of well-established chemical transformations. The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful method for constructing the isoxazole ring with high regioselectivity.[1][2] Our approach is designed to be both efficient and conceptually straightforward, breaking down the synthesis into three key stages:

-

Formation of the Nitrile Oxide Precursor: Chloroacetone is first converted to its corresponding oxime, which is then transformed into a more reactive hydroximoyl chloride. This hydroximoyl chloride serves as a stable and readily accessible precursor to the key reactive intermediate, the nitrile oxide.

-

1,3-Dipolar Cycloaddition for Isoxazole Ring Construction: The in-situ generated nitrile oxide undergoes a cycloaddition reaction with a strategically chosen alkyne, 1-chloro-2-butyne. This step is crucial as it establishes the desired 4-methylisoxazole core and installs a chloromethyl group at the 3-position, which is essential for the final step.

-

Introduction of the Acetonitrile Moiety: The synthesis culminates in a nucleophilic substitution reaction where the chloromethyl group on the isoxazole ring is displaced by a cyanide anion, yielding the final product, this compound.

This multi-step approach was selected for its reliability, scalability, and the commercial availability of the starting materials. Each step is supported by established principles of organic chemistry, providing a solid foundation for successful execution in a research setting.

Reaction Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of Chloroacetone Hydroximoyl Chloride (Nitrile Oxide Precursor)

Causality of Experimental Choices: The initial formation of chloroacetone oxime is a standard condensation reaction between a ketone and hydroxylamine. The subsequent chlorination of the oxime with N-chlorosuccinimide (NCS) is a reliable method for generating the hydroximoyl chloride.[5][6] NCS is chosen as a mild and effective chlorinating agent, which is easier to handle than gaseous chlorine.

Protocol 1a: Synthesis of Chloroacetone Oxime

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloroacetone (1.0 eq) in ethanol (2 M).

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water to the flask.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude chloroacetone oxime, which can be used in the next step without further purification.

Protocol 1b: Synthesis of Chloroacetone Hydroximoyl Chloride

-

Reaction Setup: Dissolve the crude chloroacetone oxime (1.0 eq) in N,N-dimethylformamide (DMF) in a flask protected from light.

-

Reagent Addition: Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution while maintaining the temperature below 40 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude chloroacetone hydroximoyl chloride.

Part 2: [3+2] Cycloaddition for the Synthesis of 3-(Chloromethyl)-4-methylisoxazole

Causality of Experimental Choices: This step involves the in-situ generation of the nitrile oxide from the hydroximoyl chloride using a base, followed by its immediate trapping with an alkyne. Triethylamine is a common and effective base for this dehydrochlorination. 1-Chloro-2-butyne is selected as the dipolarophile to introduce the necessary methyl group at the 4-position and a chloromethyl handle at the 3-position of the isoxazole ring. The regioselectivity of the cycloaddition is governed by electronic and steric factors, typically leading to the desired isomer.[1][2][3]

Protocol 2: 1,3-Dipolar Cycloaddition

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the crude chloroacetone hydroximoyl chloride (1.0 eq) and 1-chloro-2-butyne (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(chloromethyl)-4-methylisoxazole.

Part 3: Cyanation to Yield this compound

Causality of Experimental Choices: The final step is a nucleophilic substitution where the chloride of the chloromethyl group is displaced by a cyanide ion. Sodium cyanide is a readily available and effective source of the cyanide nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the sodium cyanide and facilitate the SN2 reaction.[7]

Protocol 3: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

-

Reagent Addition: To this solution, add a solution of 3-(chloromethyl)-4-methylisoxazole (1.0 eq) in DMSO dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1a | Chloroacetone | Hydroxylamine HCl, Sodium Acetate | Ethanol/Water | RT | 4-6 | 85-95 |

| 1b | Chloroacetone Oxime | N-Chlorosuccinimide | DMF | RT | 2-3 | 80-90 |

| 2 | Chloroacetone Hydroximoyl Chloride | 1-Chloro-2-butyne, Triethylamine | THF | 0 to RT | 12-16 | 60-75 |

| 3 | 3-(Chloromethyl)-4-methylisoxazole | Sodium Cyanide | DMSO | 50-60 | 4-6 | 70-85 |

Workflow Visualization

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-reasoned approach for the preparation of this compound from chloroacetone. By leveraging the power of 1,3-dipolar cycloaddition chemistry, this protocol offers a practical solution for accessing this valuable building block for drug discovery and development. The step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.

-

Chloroacetone - Wikipedia.

-

Application Notes and Protocols: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem.

-

Organic Syntheses Procedure.

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.

-

Preparation of chloroacetone - PrepChem.com.

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - Refubium.

-

Preparation of Chloroacetone and Bromoacetone - designer-drug.com.

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC.

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.

-

Chloroacetone - Sciencemadness Wiki.

-

Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC.

-

Organic Syntheses Procedure.

-

Isoxazole synthesis - Organic Chemistry Portal.

-

Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation - ResearchGate.

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure.

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC.

-

A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) - Benchchem.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. ijrpc.com [ijrpc.com]

- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Reduction of (4-Methylisoxazol-3-yl)acetonitrile to Ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(4-methylisoxazol-3-yl)ethan-1-amine, a valuable building block in medicinal chemistry, through the reduction of (4-methylisoxazol-3-yl)acetonitrile. This document offers a thorough exploration of the synthesis of the starting material and a comparative analysis of various reduction methodologies, emphasizing chemoselectivity and practical laboratory execution.

Introduction

The 2-(isoxazolyl)ethylamine scaffold is a privileged motif in drug discovery, appearing in a range of biologically active molecules. The title compound, 2-(4-methylisoxazol-3-yl)ethan-1-amine, serves as a key intermediate for the synthesis of novel pharmaceutical candidates. Its preparation via the reduction of the corresponding acetonitrile derivative is a critical transformation that requires careful consideration of methodology to ensure the integrity of the isoxazole ring, which can be susceptible to cleavage under certain reductive conditions. This guide provides detailed, validated protocols for both the synthesis of the nitrile precursor and its subsequent reduction to the target primary amine, empowering researchers to confidently and efficiently produce this important building block.

Part 1: Synthesis of the Starting Material: (4-Methylisoxazol-3-yl)acetonitrile

A reliable synthesis of the starting nitrile is paramount. A common and effective strategy involves a two-step process starting from the commercially available ethyl 2-chloroacetoacetate. This involves the formation of the isoxazole ring followed by the introduction of the nitrile functionality.

Protocol 1: Synthesis of 3-(Chloromethyl)-4-methylisoxazole

This protocol outlines the formation of the isoxazole ring from ethyl 2-chloroacetoacetate and hydroxylamine.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

To this solution, add a solution of sodium hydroxide in water, keeping the temperature below 10 °C with an ice bath.

-

Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-(chloromethyl)-4-methylisoxazole, can be purified by vacuum distillation.

Protocol 2: Cyanation of 3-(Chloromethyl)-4-methylisoxazole

This protocol describes the conversion of the chloromethyl intermediate to the desired (4-methylisoxazol-3-yl)acetonitrile.

Materials:

-

3-(Chloromethyl)-4-methylisoxazole

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Stir bar

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve 3-(chloromethyl)-4-methylisoxazole in DMSO.

-

Add sodium cyanide to the solution and stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (4-methylisoxazol-3-yl)acetonitrile.

Part 2: Reduction of (4-Methylisoxazol-3-yl)acetonitrile to 2-(4-Methylisoxazol-3-yl)ethan-1-amine

The reduction of the nitrile group to a primary amine in the presence of the isoxazole ring requires careful selection of the reducing agent to avoid undesired side reactions, such as the cleavage of the N-O bond in the isoxazole ring. Below are detailed protocols for three common and effective reduction methods.

Method A: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and often clean method for nitrile reduction. The choice of catalyst and conditions is crucial to maintain the integrity of the isoxazole ring. Raney® Nickel is a versatile catalyst for this transformation.

Materials:

-

(4-Methylisoxazol-3-yl)acetonitrile

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol or Methanol, saturated with ammonia

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a suitable pressure vessel, add (4-methylisoxazol-3-yl)acetonitrile and the solvent (ammoniacal ethanol or methanol).

-

Carefully add the Raney® Nickel slurry. The amount of catalyst can be in the range of 10-50% by weight of the starting material.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methylisoxazol-3-yl)ethan-1-amine.

-

The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expertise & Experience Insight: The addition of ammonia to the solvent is a critical step to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. However, its high reactivity necessitates careful control of the reaction conditions to prevent over-reduction or cleavage of the isoxazole ring.

Materials:

-

(4-Methylisoxazol-3-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (4-methylisoxazol-3-yl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (x mL)

-

15% aqueous NaOH solution (x mL)

-

Water (3x mL) (where x is the mass of LiAlH₄ in grams).

-

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-